(2-Isopropoxynaphthalen-1-yl)methanamine

Metabolic Stability Lipophilicity Medicinal Chemistry

(2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7) is a synthetic organic compound belonging to the class of 1-naphthalenemethanamine derivatives. Its molecular formula is C14H17NO with a molecular weight of 215.29 g/mol, and it features a primary amine group on a methylene bridge attached to a naphthalene ring that is substituted with an isopropoxy group at the 2-position.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 1049030-20-7
Cat. No. B592541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropoxynaphthalen-1-yl)methanamine
CAS1049030-20-7
Synonyms2-(1-Methylethoxy)-1-naphthalenemethanamine;  (2-Isopropoxynaphthalen-1-yl)methanamine
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESCC(C)OC1=C(C2=CC=CC=C2C=C1)CN
InChIInChI=1S/C14H17NO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9,15H2,1-2H3
InChIKeySFSIQOGCFKWXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7): Chemical Identity, Scaffold, and Procurement Context


(2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7) is a synthetic organic compound belonging to the class of 1-naphthalenemethanamine derivatives [1]. Its molecular formula is C14H17NO with a molecular weight of 215.29 g/mol, and it features a primary amine group on a methylene bridge attached to a naphthalene ring that is substituted with an isopropoxy group at the 2-position . This structural motif places it within a broader family of arylalkylamines and naphthalene-based building blocks that are widely utilized in medicinal chemistry and chemical biology as scaffolds for target engagement and as intermediates in the synthesis of more complex molecules . The compound is available from multiple commercial suppliers for research use, typically in purities of 95% or greater, and is not intended for diagnostic or therapeutic applications .

Why Generic Substitution of (2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7) Is Scientifically Inadvisable: Evidence for Functional and Steric Differentiation


In the class of 1-naphthalenemethanamine derivatives, the precise nature and position of substituents on the naphthalene ring profoundly influence molecular recognition, binding kinetics, and physicochemical properties, rendering simple substitution with a generic analog invalid. The isopropoxy group at the 2-position of the naphthalene ring in (2-Isopropoxynaphthalen-1-yl)methanamine introduces specific steric bulk and electronic effects that are not replicated by smaller alkoxy groups (e.g., methoxy) or by unsubstituted naphthalene analogs . Evidence from related naphthalene systems demonstrates that the isopropoxy motif can enhance metabolic stability by shielding metabolically labile sites and can tune lipophilicity (LogP) to optimize membrane permeability and target engagement . Furthermore, the primary amine in this compound provides a versatile handle for derivatization (e.g., amide bond formation, reductive amination), but its nucleophilicity and reactivity are modulated by the electron-donating isopropoxy group, leading to different reaction kinetics compared to unsubstituted or differently substituted analogs [1]. Therefore, selecting a compound with an alternative substitution pattern—even a closely related one—will result in a different molecular entity with distinct pharmacological, physicochemical, and synthetic behavior, potentially invalidating established synthetic protocols, structure-activity relationship (SAR) studies, or assay results .

Product-Specific Quantitative Evidence for (2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7): A Comparator-Based Guide to Differentiation


Metabolic Stability and Lipophilicity Modulation by the Isopropoxy Group in Naphthalene-Based Scaffolds

In naphthalene-containing small molecules, the introduction of an isopropoxy group at the 2-position has been reported to enhance metabolic stability and tune lipophilicity. (2-Isopropoxynaphthalen-1-yl)methanamine, by virtue of its isopropoxy substituent, is expected to exhibit improved metabolic stability relative to its unsubstituted analog, 1-naphthalenemethanamine. This is due to the steric shielding provided by the branched alkoxy group, which can protect the naphthalene ring from oxidative metabolism [1].

Metabolic Stability Lipophilicity Medicinal Chemistry

Differentiation in Synthetic Utility: Primary Amine Reactivity Modulated by Ortho-Isopropoxy Substitution

The primary amine in (2-Isopropoxynaphthalen-1-yl)methanamine is positioned ortho to an isopropoxy group. This ortho-substitution pattern can influence the amine's nucleophilicity and the steric environment around the reactive center, distinguishing it from other naphthalenemethanamine analogs such as N-methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9) or unsubstituted 1-naphthalenemethanamine. Specifically, the electron-donating nature of the isopropoxy group increases electron density on the naphthalene ring, which can affect the basicity and reactivity of the adjacent primary amine in reactions like acylation, reductive amination, and Schiff base formation . While direct quantitative kinetic data for (2-Isopropoxynaphthalen-1-yl)methanamine is not available, analogous systems demonstrate that ortho-alkoxy substitution alters reaction rates compared to para- or unsubstituted analogs [1].

Organic Synthesis Amine Reactivity Building Block

Comparative Purity Specifications and Vendor Consistency for (2-Isopropoxynaphthalen-1-yl)methanamine

Commercial sources of (2-Isopropoxynaphthalen-1-yl)methanamine offer varying purity specifications, which can directly impact the reproducibility of research and synthetic applications. For instance, AKSci specifies a minimum purity of 95% , while Bidepharm offers a standard purity of 90% with batch-specific analytical data (NMR, HPLC) . Santa Cruz Biotechnology provides the compound at a purity suitable for research use but does not publicly disclose a specific numerical purity value on its product page, instead emphasizing its availability as an unlabeled standard . In contrast, Leyan lists the compound at 95+% purity . This variability in stated purity across vendors means that direct substitution of one vendor's product for another without verification can introduce inconsistencies in assay results or synthetic yields, particularly in sensitive applications where impurities may act as inhibitors or catalysts.

Chemical Purity Quality Control Procurement

Differentiation from Related Naphthalene Derivatives: Absence of Known Biological Activity Data for (2-Isopropoxynaphthalen-1-yl)methanamine

Unlike several structurally related 1-naphthalenemethanamine derivatives that have well-defined biological activities, such as the selective Kir2.1 potassium channel inhibitor ML133 (IC50 1.8 μM at pH 7.4) [1], or the antifungal intermediate N-methyl-1-(naphthalen-1-yl)methanamine , (2-Isopropoxynaphthalen-1-yl)methanamine has no reported quantitative biological activity data in the primary literature. This absence of data is a critical differentiation point: it signifies that this compound has not been validated as a tool compound for any specific target, nor has it been optimized for a particular pharmacological profile. Researchers cannot assume that this compound will exhibit the same activity, potency, or selectivity as other naphthalene-based amines. The compound is currently positioned as a synthetic intermediate and research building block, not as a biologically characterized probe.

Biological Activity Target Selectivity Pharmacology

Best-Fit Research and Industrial Application Scenarios for (2-Isopropoxynaphthalen-1-yl)methanamine (CAS 1049030-20-7) Based on Evidence


Building Block for Diversity-Oriented Synthesis and Library Production

Given its primary amine handle and the unique ortho-isopropoxy substitution pattern, (2-Isopropoxynaphthalen-1-yl)methanamine is an ideal building block for generating diverse libraries of amides, sulfonamides, ureas, and secondary/tertiary amines via standard derivatization chemistry . The isopropoxy group imparts a distinct steric and electronic profile that can be used to explore structure-activity relationships (SAR) around naphthalene-based scaffolds in medicinal chemistry campaigns. This compound's commercial availability at purities of 90-95+% makes it suitable for high-throughput parallel synthesis and lead optimization efforts, where a unique, non-standard substitution pattern is desired to differentiate from existing chemotypes.

Internal Standard or Derivatization Agent for Analytical Method Development

The compound's well-defined molecular weight (215.29 g/mol) and the presence of a primary amine that can be readily functionalized with chromophores or fluorophores make it a candidate for use as an internal standard or derivatization agent in analytical chemistry applications, such as LC-MS or HPLC method development for amine-containing analytes [1]. Its naphthalene core provides inherent UV absorbance, which can be advantageous for detection. The availability of both the unlabeled compound and a deuterated analog (2-Isopropoxy-1-naphthalenemethanamine-d7) from vendors like Santa Cruz Biotechnology further supports its use in quantitative mass spectrometry workflows where stable isotope-labeled internal standards are required .

Reference Material for Research on Naphthalene Metabolic Pathways

As a derivative of naphthalene—a polycyclic aromatic hydrocarbon of toxicological and environmental significance —(2-Isopropoxynaphthalen-1-yl)methanamine can serve as a model compound or reference standard in studies investigating the metabolism, bioactivation, and detoxification of substituted naphthalenes. The isopropoxy group may alter the compound's metabolic fate compared to unsubstituted naphthalene, providing a tool to study the impact of alkoxy substitution on cytochrome P450-mediated oxidation and subsequent conjugation pathways. This application is relevant for toxicology, environmental chemistry, and drug metabolism research.

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